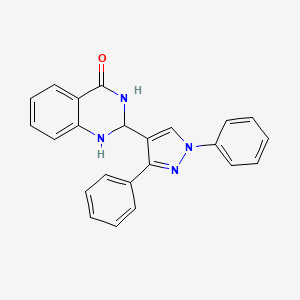![molecular formula C24H20N6O2 B12388127 1-(1H-indol-4-yl)-3-[4-(1H-indol-4-ylcarbamoylamino)phenyl]urea](/img/structure/B12388127.png)
1-(1H-indol-4-yl)-3-[4-(1H-indol-4-ylcarbamoylamino)phenyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1H-indol-4-yl)-3-[4-(1H-indol-4-ylcarbamoylamino)phenyl]urea is a complex organic compound featuring two indole groups connected via a urea linkage. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-indol-4-yl)-3-[4-(1H-indol-4-ylcarbamoylamino)phenyl]urea typically involves the reaction of 1H-indole-4-carboxylic acid with appropriate amines under controlled conditions. The reaction is often carried out in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the urea bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would include steps for purification, such as recrystallization or chromatography, to obtain the final product in high yield and purity.
化学反応の分析
Types of Reactions
1-(1H-indol-4-yl)-3-[4-(1H-indol-4-ylcarbamoylamino)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The indole rings can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The indole rings can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products
Oxidation: Formation of indole oxides.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated indole derivatives.
科学的研究の応用
1-(1H-indol-4-yl)-3-[4-(1H-indol-4-ylcarbamoylamino)phenyl]urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
作用機序
The mechanism of action of 1-(1H-indol-4-yl)-3-[4-(1H-indol-4-ylcarbamoylamino)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The indole groups can bind to active sites, modulating the activity of the target proteins and affecting various biochemical pathways. This interaction can lead to the inhibition or activation of specific cellular processes, contributing to its biological effects.
類似化合物との比較
Similar Compounds
- 1H-indole-4-carboxylic acid
- 1H-indole-3-carboxylic acid
- 1H-indole-2-carboxylic acid
Uniqueness
1-(1H-indol-4-yl)-3-[4-(1H-indol-4-ylcarbamoylamino)phenyl]urea is unique due to its dual indole structure connected via a urea linkage, which imparts distinct chemical and biological properties. This structure allows for versatile interactions with various molecular targets, making it a valuable compound in research and development.
特性
分子式 |
C24H20N6O2 |
|---|---|
分子量 |
424.5 g/mol |
IUPAC名 |
1-(1H-indol-4-yl)-3-[4-(1H-indol-4-ylcarbamoylamino)phenyl]urea |
InChI |
InChI=1S/C24H20N6O2/c31-23(29-21-5-1-3-19-17(21)11-13-25-19)27-15-7-9-16(10-8-15)28-24(32)30-22-6-2-4-20-18(22)12-14-26-20/h1-14,25-26H,(H2,27,29,31)(H2,28,30,32) |
InChIキー |
SUNKHHDCVXAWTQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CN2)C(=C1)NC(=O)NC3=CC=C(C=C3)NC(=O)NC4=CC=CC5=C4C=CN5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![4-[3-(Difluoromethyl)-4-[[2-(3,4,5-trifluorophenyl)phenyl]carbamoyl]pyrazol-1-yl]butanoic acid](/img/structure/B12388133.png)


